2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3/c1-20-8-6-18(9-11-5-7-21-10-11)15(19)14-12(16)3-2-4-13(14)17/h2-5,7,10H,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNNCMOFEHQIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzoyl chloride, furan-3-ylmethanol, and 2-methoxyethylamine.
Formation of Intermediate: Furan-3-ylmethanol is reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate ester.
Amidation: The intermediate ester is then reacted with 2-methoxyethylamine under mild heating conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Medicine: Potential use as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide would depend on its specific application. In medicinal chemistry, benzamides often act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include CRAC channel blockers (e.g., GSK-5503A and GSK-7975A) and pesticidal benzamides (e.g., flutolanil). A comparative overview is provided in Table 1.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
- CRAC Blockers (GSK Series): Both GSK-5503A and GSK-7975A feature pyrazole rings linked to substituted benzyl groups, which are critical for their activity.
- Agrochemicals (Flutolanil): Flutolanil’s trifluoromethyl and isopropoxy groups contrast with the target’s furan and methoxyethyl substituents, highlighting how minor structural changes redirect bioactivity from medicinal to pesticidal applications .
- Simplified Analogs: 2,6-Difluoro-N,N-dimethylbenzamide lacks complex amine substituents, underscoring the importance of bulky groups (e.g., furan, pyrazole) in enhancing target specificity .
Conformational and Physicochemical Properties
- Amide Conformation: The trans arrangement of N–H and C=O bonds, common in benzamides (e.g., N-(2,6-dichlorophenyl)benzamide), likely stabilizes the target compound’s structure through intramolecular hydrogen bonding .
- Solubility and Bioavailability: The methoxyethyl chain may enhance water solubility compared to GSK-5503A’s lipophilic 2-phenoxybenzyl group. Conversely, the furan ring’s planar structure could reduce membrane permeability relative to pyrazole analogs .
Biological Activity
2,6-Difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a synthetic organic compound belonging to the benzamide class, which is recognized for its diverse pharmacological applications. This compound features unique structural modifications that may influence its biological activity, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it exhibits a molecular weight of 299.29 g/mol. The presence of difluoro groups and functional moieties such as furan and methoxyethyl is expected to enhance its interaction with biological targets.
The biological activity of this compound likely involves modulation of specific receptors or enzymes. Benzamides typically act by binding to target proteins, influencing their activity through competitive inhibition or allosteric modulation. Understanding the precise molecular targets requires experimental validation through biochemical assays.
Anticancer Properties
Research has indicated that compounds structurally similar to this compound can exhibit significant anticancer properties. For instance, studies on related benzamides have shown that they can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of heat shock proteins (Hsp90) and other survival factors .
Antimicrobial Activity
The compound's potential antimicrobial activity has not been explicitly documented in the available literature; however, benzamide derivatives often display antibacterial and antifungal properties. The presence of the furan ring may contribute to this activity by enhancing membrane permeability or interacting with microbial enzymes .
In Vitro Studies
In vitro studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For example, a study involving similar benzamide derivatives reported IC50 values in the low micromolar range against breast cancer cell lines, suggesting that structural modifications can significantly affect potency .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicates that the introduction of fluorine atoms at specific positions on the benzene ring enhances lipophilicity and receptor binding affinity. The furan moiety's electron-withdrawing nature may also play a role in improving biological activity by stabilizing reactive intermediates during metabolic processes .
Data Tables
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H15F2N O3 |
| Molecular Weight | 299.29 g/mol |
| Anticancer Activity | IC50 (low micromolar range) |
| Antimicrobial Activity | Potentially active (not documented) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
